Cas no 14624-88-5 (1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole)
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- BIO-FARMA BF002424
- 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
- 1-benzyl-2-methyl-5-nitrobenzimidazole
- 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole
- 1-benzyl-2-methyl-5-nitro-1H-benzoimidazole
- 1-Benzyl-2-methyl-5-nitrobenzimidazol
- 2-Methyl-1-benzyl-5-nitro-benzimidazol
- 5-Nitro-2-methyl-1-benzyl-benzimidazol
- AD-0787
- benzylmethylnitrobenzimidazole
- N1-Benzyl-2-methyl-5-nitro-benzimidazol
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- MDL: MFCD08688839
- Inchi: InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChI Key: DKGAUUAVZGGUIJ-UHFFFAOYSA-N
- SMILES: CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])N1CC3=CC=CC=C3
Computed Properties
- Exact Mass: 267.10100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
Experimental Properties
- Melting Point: 176-178°
- PSA: 63.64000
- LogP: 3.82440
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B030660-50mg |
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole |
14624-88-5 | 50mg |
$ 100.00 | 2022-06-07 | ||
| TRC | B030660-100mg |
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole |
14624-88-5 | 100mg |
$ 160.00 | 2022-06-07 | ||
| A2B Chem LLC | AD71071-1mg |
1-BENZYL-2-METHYL-5-NITRO-1H-1,3-BENZIMIDAZOLE |
14624-88-5 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AD71071-5mg |
1-BENZYL-2-METHYL-5-NITRO-1H-1,3-BENZIMIDAZOLE |
14624-88-5 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AD71071-10mg |
1-BENZYL-2-METHYL-5-NITRO-1H-1,3-BENZIMIDAZOLE |
14624-88-5 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AD71071-500mg |
1-BENZYL-2-METHYL-5-NITRO-1H-1,3-BENZIMIDAZOLE |
14624-88-5 | >95% | 500mg |
$302.00 | 2024-04-20 | |
| A2B Chem LLC | AD71071-1g |
1-BENZYL-2-METHYL-5-NITRO-1H-1,3-BENZIMIDAZOLE |
14624-88-5 | >95% | 1g |
$392.00 | 2024-04-20 | |
| abcr | AB269071-500 mg |
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, 95%; . |
14624-88-5 | 95% | 500 mg |
€215.40 | 2023-07-20 | |
| abcr | AB269071-1 g |
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, 95%; . |
14624-88-5 | 95% | 1 g |
€315.00 | 2023-07-20 | |
| abcr | AB269071-500mg |
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, 95%; . |
14624-88-5 | 95% | 500mg |
€215.40 | 2025-04-20 |
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole Suppliers
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
Introduction to 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole (CAS No. 14624-88-5)
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, with the CAS number 14624-88-5, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties. The unique structural features of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole make it a promising candidate for various therapeutic applications.
The chemical structure of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole consists of a benzimidazole core with a benzyl group at the 1-position, a methyl group at the 2-position, and a nitro group at the 5-position. The presence of these substituents imparts specific chemical and biological properties to the molecule. The benzyl group enhances lipophilicity, which can improve cellular uptake and permeability. The methyl group contributes to the overall stability and solubility of the compound, while the nitro group is known for its electron-withdrawing effect and potential redox activity.
In recent years, there has been a growing interest in the development of benzimidazole derivatives for their potential therapeutic applications. Studies have shown that 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole exhibits significant antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus. This activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential metabolic pathways. Additionally, preliminary research has indicated that this compound may have potential as an antiparasitic agent, particularly against protozoan parasites such as Leishmania and Trypanosoma species.
The anticancer properties of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole have also been explored in several studies. In vitro experiments have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism of action appears to involve the inhibition of DNA synthesis and the induction of oxidative stress, leading to cell cycle arrest and apoptosis. These findings suggest that 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole could be a valuable lead compound for the development of novel anticancer drugs.
Beyond its biological activities, the synthetic accessibility of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, including condensation reactions and nitration steps. This synthetic flexibility allows for the easy modification of the molecule to optimize its pharmacological properties or to explore structure–activity relationships (SAR) studies.
In terms of safety and toxicity, preliminary studies have indicated that 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole exhibits low toxicity in mammalian cells at therapeutic concentrations. However, further in vivo studies are necessary to fully evaluate its safety profile and potential side effects. These studies will also help to determine optimal dosing regimens and administration routes for clinical applications.
The potential applications of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole extend beyond its direct therapeutic uses. For instance, it can serve as a valuable tool in biochemical research for studying specific cellular processes or pathways. Its ability to induce oxidative stress makes it particularly useful in investigations related to redox biology and oxidative damage in cells.
In conclusion, 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole (CAS No. 14624-88-5) is a multifaceted compound with promising biological activities and synthetic accessibility. Its potential as an antifungal, antiparasitic, and anticancer agent makes it an exciting candidate for further pharmaceutical development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, solidifying its position as a significant molecule in the field of medicinal chemistry.
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